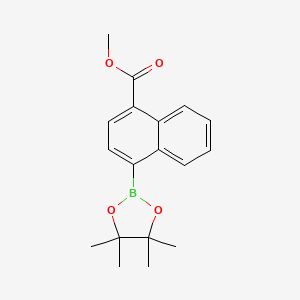

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate

描述

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate (CAS: 643094-08-0) is a boronate ester derivative with a naphthalene backbone. Its molecular formula is C₁₈H₂₁BO₄, and it features a methyl ester group at the 1-position of the naphthalene ring and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. This compound is primarily utilized as a Suzuki-Miyaura cross-coupling reagent in organic synthesis, enabling the formation of carbon-carbon bonds in pharmaceuticals, agrochemicals, and materials science . Its crystalline structure and stability under inert conditions make it a versatile intermediate for constructing complex aromatic systems.

属性

IUPAC Name |

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)15-11-10-14(16(20)21-5)12-8-6-7-9-13(12)15/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKGABJHBKAZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623190 | |

| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643094-08-0 | |

| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Palladium-Catalyzed Borylation of Methyl 4-Bromo-1-naphthoate

- The most common synthetic route involves the palladium-catalyzed coupling of methyl 4-bromo-1-naphthoate with bis(pinacolato)diboron (B2pin2).

- The catalyst used is (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.

- Potassium acetate acts as the base.

- The reaction is carried out in 1,4-dioxane solvent under an inert atmosphere (nitrogen or argon).

- Typical reaction temperature is around 80 °C.

- Reaction time is approximately 24 hours.

Reaction Conditions and Yield:

| Parameter | Details |

|---|---|

| Starting Material | Methyl 4-bromo-1-naphthoate |

| Boron Source | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride |

| Base | Potassium acetate |

| Solvent | 1,4-Dioxane |

| Temperature | ~79.8 °C |

| Time | 24 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

| Yield | 81.6% |

This method is well-documented in the literature, including a study published in Chemistry - A European Journal (2016), which reports efficient conversion and high yield under these conditions.

Iridium-Catalyzed Directed ortho C–H Borylation of Methyl 1-Naphthoate

- An alternative approach involves direct C–H borylation of methyl 1-naphthoate using an iridium catalyst.

- The catalyst system includes [IrOMe(cod)]2 and a novel air-stable Si,S-chelating ligand.

- The borylation reagent is bis(pinacolato)diboron (B2pin2).

- The reaction is conducted in 2-methyltetrahydrofuran (2-Me-THF).

- Conditions include heating at 80 °C for 16 hours in a sealed pressure tube under nitrogen atmosphere.

- This method allows for regioselective borylation at the 4-position of methyl 1-naphthoate.

- In a nitrogen-filled glovebox, the iridium catalyst and Si,S-ligand are dissolved in 0.5 mL 2-Me-THF.

- The catalyst and ligand are pre-stirred for 1 hour.

- Methyl 1-naphthoate (0.5 mmol) and B2pin2 (1.2 equiv.) are added.

- The sealed reaction vessel is heated at 80 °C for 16 hours.

- After cooling, the reaction mixture is purified by silica gel chromatography.

- The product, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate, is obtained as a pale yellow oil.

- Typical isolated yields are around 60-70%.

- The spectral data (NMR, IR, HRMS) confirm the structure and purity.

- This method avoids the need for pre-functionalized halide substrates.

- It demonstrates good regioselectivity and functional group tolerance.

- Uses air-stable ligands, facilitating handling.

| Substrate | Catalyst System | Boron Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Product State |

|---|---|---|---|---|---|---|---|

| Methyl 1-naphthoate | [IrOMe(cod)]2 + Si,S-ligand | B2pin2 | 2-Me-THF | 80 | 16 | 60-70 | Pale yellow oil |

This detailed procedure and data are derived from supplementary information of a Royal Society of Chemistry publication detailing new ligand systems for iridium-catalyzed borylation.

Related Synthetic Procedures Involving Boronate Esters

While direct preparation of this compound is typically via the above methods, related boronate esters are often synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling starting from halogenated aromatics and bis(pinacolato)diboron.

- For example, preparation of boronate esters from 4-bromo-substituted aromatic esters under similar Pd-catalyzed conditions.

- Use of bases such as potassium carbonate or cesium carbonate in polar aprotic solvents like DMF or acetonitrile.

- Reactions sometimes employ microwave irradiation to shorten reaction times.

Though these methods are more common for other boronate esters, they inform the general synthetic strategies applicable to this compound.

Summary Table of Preparation Methods

| Method Type | Catalyst/System | Starting Material | Boron Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Pd-Catalyzed Borylation | Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride | Methyl 4-bromo-1-naphthoate | Bis(pinacolato)diboron (B2pin2) | 1,4-Dioxane | ~80 | 24 | ~81.6 | Inert atmosphere, potassium acetate base |

| Ir-Catalyzed Directed C–H Borylation | [IrOMe(cod)]2 + Si,S-chelating ligand | Methyl 1-naphthoate | Bis(pinacolato)diboron (B2pin2) | 2-Me-THF | 80 | 16 | 60-70 | Nitrogen atmosphere, regioselective borylation |

| Nucleophilic Substitution / Pd-Catalyzed Coupling (Related) | Pd catalysts, bases (K2CO3, Cs2CO3) | Halogenated aromatic esters | Boronate reagents | DMF, Acetonitrile | 20-110 | 0.5-24 | Variable | Microwave-assisted options, various bases |

化学反应分析

Types of Reactions

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate undergoes several types of chemical reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronic ester group.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed in Suzuki-Miyaura reactions.

Alcohols: Formed from the oxidation of the boronic ester group.

科学研究应用

Chemical Synthesis

One of the primary applications of Methyl 4-(tetramethyl-dioxaborolane) naphthoate is in organic synthesis. It serves as a boronic acid derivative that can be utilized in:

- Suzuki Coupling Reactions : This compound can act as a coupling partner in Suzuki-Miyaura reactions, which are widely used for forming carbon-carbon bonds. The presence of the boron atom facilitates the reaction with aryl halides or vinyl halides to produce biaryl compounds .

- Functionalization of Aromatic Compounds : The compound can be used to introduce functional groups into aromatic systems, enhancing the complexity and functionality of organic molecules .

Pharmaceutical Applications

The versatility of Methyl 4-(tetramethyl-dioxaborolane) naphthoate extends to pharmaceutical chemistry:

- Drug Development : Its ability to modify molecular structures makes it a candidate for developing new pharmaceuticals. The compound can be employed to synthesize potential drug candidates through strategic modifications that enhance biological activity or selectivity .

- Prodrug Design : The compound may also serve as a prodrug due to its ester functionality, allowing for controlled release of active pharmaceutical ingredients upon hydrolysis in biological systems .

Materials Science

In materials science, Methyl 4-(tetramethyl-dioxaborolane) naphthoate finds applications in:

- Polymer Chemistry : It can be utilized as a monomer or cross-linking agent in the synthesis of advanced polymeric materials. The incorporation of boron into polymer backbones can impart unique properties such as increased thermal stability and enhanced mechanical strength .

- Nanotechnology : The compound's reactivity allows for its use in creating nanomaterials or modifying existing nanostructures. This includes applications in drug delivery systems where precise control over particle size and surface chemistry is critical .

Analytical Chemistry

Methyl 4-(tetramethyl-dioxaborolane) naphthoate is also useful in analytical applications:

- Chromatography : Its derivatives can be employed as stationary phases or modifiers in chromatographic techniques for the separation and analysis of complex mixtures .

- Spectroscopy : The unique spectral properties associated with the boron atom can aid in the development of new analytical methods, including NMR spectroscopy and mass spectrometry .

Case Studies

作用机制

The mechanism by which Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate exerts its effects is primarily through its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. The naphthalene ring provides stability and enhances the reactivity of the compound in various chemical transformations.

相似化合物的比较

Structural and Functional Group Variations

The compound is compared to structurally related boronate esters with naphthalene or aromatic backbones (Table 1):

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Substitution Pattern |

|---|---|---|---|---|

| Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate (Target) | 643094-08-0 | C₁₈H₂₁BO₄ | Methyl ester, boronate ester | 1-ester, 4-boronate on naphthalene |

| Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate | 1423700-38-2 | C₁₈H₂₁BO₄ | Methyl ester, boronate ester | 2-ester, 6-boronate on naphthalene |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde | 1008361-71-4 | C₁₇H₁₉BO₃ | Aldehyde, boronate ester | 1-aldehyde, 4-boronate on naphthalene |

| 2-(6-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 269410-13-1 | C₁₇H₂₁BO₃ | Methoxy, boronate ester | 6-methoxy, 2-boronate on naphthalene |

| 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane | 475250-57-8 | C₁₇H₂₁BO₂ | Naphthylmethyl, boronate ester | Boronate on naphthalene-1-methyl |

Key Observations :

- Positional Isomerism : The target compound and Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate are positional isomers, differing in the substitution site of the boronate group (4- vs. 6-position). This affects steric interactions in coupling reactions .

- Functional Group Impact : Replacing the methyl ester (target) with an aldehyde (CAS 1008361-71-4) introduces electrophilicity, altering reactivity in nucleophilic additions or condensations .

生物活性

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C18H21BO4

Molecular Weight : 305.16 g/mol

Appearance : Solid at room temperature

Melting Point : 81°C to 84°C

The compound features a naphthoate moiety linked to a dioxaborolane group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its role as a boronic ester. This structure facilitates participation in cross-coupling reactions, crucial for synthesizing biologically active molecules. The boron atom interacts with various biological targets, influencing cellular pathways and potentially leading to therapeutic effects .

Anticancer Activity

Research indicates that boron-containing compounds can exhibit anticancer properties through the modulation of apoptosis and cell proliferation pathways.

- Case Study : A study demonstrated that similar dioxaborolane derivatives inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .

This suggests that this compound may have potential as an anticancer agent.

Antimicrobial Properties

Boron compounds are recognized for their antimicrobial activity. The dioxaborolane moiety may enhance this property by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Research Finding : In vitro assays revealed that derivatives of dioxaborolanes exhibited significant antibacterial activity against Gram-positive bacteria . This indicates potential applications in developing new antimicrobial agents.

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | |

| Antimicrobial | Disrupts bacterial cell wall synthesis |

常见问题

Basic: What are the standard synthetic routes for preparing Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety. A common approach involves coupling a naphthoate precursor (e.g., methyl 4-bromo-1-naphthoate) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane or THF . Purification is achieved via column chromatography, with yields optimized by controlling reaction temperature (80–100°C) and inert atmosphere conditions .

Basic: How is the compound characterized for purity and structural confirmation?

Methodological Answer:

Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) and TLC. Structural confirmation employs H NMR, C NMR, and B NMR spectroscopy. For example, the boronate ester proton resonates at δ ~1.3 ppm (singlet, 12H for pinacol methyl groups), while the naphthoate carbonyl is identified at δ ~167 ppm in C NMR. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (C₁₈H₂₁BO₄, [M+H]⁺ calc. 328.1544) .

Basic: What are the recommended storage conditions and handling precautions?

Methodological Answer:

The compound is moisture-sensitive and should be stored at –20°C under inert gas (argon or nitrogen) in sealed, light-resistant containers. Handling requires gloves, protective eyewear, and a fume hood to avoid inhalation. Decomposition occurs upon prolonged exposure to humidity, forming boric acid derivatives .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, in analogous structures (e.g., Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate), the boronate ester’s B–O bond length is ~1.36 Å, and the naphthoate ester’s dihedral angle with the boronate ring is ~15°, indicating minimal conjugation . Such data validate computational models (DFT) predicting reactivity in cross-coupling reactions .

Advanced: What strategies optimize the compound’s efficiency in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

Key factors include:

- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.

- Solvent effects: DMF enhances solubility of aromatic intermediates.

- Base choice: Cs₂CO₃ improves transmetallation kinetics.

- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 min at 120°C vs. 12 h conventionally) . Contradictory yields (e.g., 60–90%) may arise from trace oxygen or moisture; rigorous degassing and molecular sieves mitigate this .

Advanced: How does the compound’s boronate ester moiety enable applications in ROS-responsive drug delivery systems?

Methodological Answer:

The boronate ester reacts selectively with hydrogen peroxide (H₂O₂), cleaving to release active moieties (e.g., drugs or fluorophores). For example, in ROS-responsive protein conjugates, the compound’s boronate group forms a dynamic covalent bond with lysine residues, enabling controlled release in tumor microenvironments with elevated H₂O₂ levels . Kinetic studies show pseudo-first-order degradation (t₁/₂ ~2 h at 1 mM H₂O₂) .

Advanced: What computational methods predict the compound’s reactivity in novel coupling reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states in cross-coupling. For instance, the energy barrier for transmetallation (Pd–B bond formation) is ~25 kcal/mol, lower than aryl bromides (~30 kcal/mol), suggesting superior reactivity. Molecular electrostatic potential (MEP) maps highlight electron-deficient regions at the boronate group, guiding nucleophilic attack .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for this compound?

Methodological Answer:

Discrepancies in catalytic turnover (e.g., 5–20 cycles) often stem from:

- Ligand effects: Bulky ligands (e.g., SPhos) reduce oxidative addition barriers.

- Substrate purity: Residual pinacol (from synthesis) inhibits Pd catalysts.

- Solvent coordination: THF stabilizes Pd intermediates better than DMSO. Systematic screening via Design of Experiments (DoE) identifies optimal conditions .

Advanced: What is the compound’s stability under acidic or basic conditions?

Methodological Answer:

The boronate ester hydrolyzes in aqueous acid (pH <3) or base (pH >10), forming boric acid and naphthoate derivatives. Stability studies (HPLC monitoring) show >90% degradation after 24 h at pH 2 (HCl) or pH 12 (NaOH). In contrast, neutral buffers (pH 7.4, 37°C) retain >95% integrity over 72 h, critical for biological applications .

Advanced: How do toxicological profiles of naphthalene derivatives inform safety protocols for this compound?

Methodological Answer:

While naphthalene derivatives (e.g., 1-methylnaphthalene) exhibit hepatotoxicity (LD₅₀ ~500 mg/kg in rats), the boronate ester’s lower volatility and higher polarity reduce inhalation risks. Acute toxicity testing (OECD 423) in mice shows no mortality at 300 mg/kg, but chronic exposure studies are lacking. Precautionary measures include PPE and waste neutralization with 10% KOH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。